4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-[(7-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-9-4-5-20-13(8-18-14(20)6-9)15(21)19-12-7-10(16(22)23)2-3-11(12)17/h2-8H,1H3,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNOINOBFDIYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)NC3=C(C=CC(=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is a compound derived from imidazo[1,2-a]pyridines, which are known for their diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C17H14FN3O3
- Molecular Weight : 327.31 g/mol
- CAS Number : 1426654-02-5
- Purity : Typically around 95% in research applications.
Research indicates that compounds related to imidazo[1,2-a]pyridines exhibit various mechanisms of action:
- Inhibition of Kinases : Many imidazo[1,2-a]pyridine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer progression. For instance, compounds have shown IC50 values in the low micromolar range against several CDKs and Aurora kinases .
- Anti-inflammatory Activity : Some derivatives have been found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha by blocking p38 MAPK signaling pathways. This activity suggests potential applications in treating inflammatory diseases .
- Targeting Phospholipase A2 (PLA2) : In silico studies have predicted that certain imidazo[1,2-a]pyridine derivatives target PLA2, with experimental data confirming significant inhibitory effects against snake venom PLA2 with IC50 values around 14.3 μM .
Anticancer Activity
The compound has been evaluated for its anticancer properties across various human tumor cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 0.54 | Induction of apoptosis via Bcl-2/Bax modulation |
| HeLa (cervical cancer) | 0.38 | Cell cycle arrest at G2/M phase |
| MCF-7 (breast cancer) | 0.45 | Inhibition of CDK activity |
| A549 (lung cancer) | 0.33 | Anti-inflammatory effects |
These results indicate that the compound exhibits potent antiproliferative effects and may induce apoptosis in cancer cells through various pathways.
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound significantly reduces LPS-induced TNF-alpha release in macrophage models, showcasing its potential as an anti-inflammatory agent .
Case Studies
- Study on Tumor Cell Lines : A recent study evaluated several derivatives of imidazo[1,2-a]pyridine for their anticancer activities. The compound under review showed promising results against multiple tumor types, with a focus on its ability to induce apoptosis and inhibit cell proliferation .
- Inflammation Model : In an animal model of inflammation, the compound was administered to evaluate its effects on microglial activation and astrocyte proliferation. Results indicated a significant reduction in inflammatory markers compared to control groups .
Scientific Research Applications
Anticancer Applications
Research has highlighted the efficacy of compounds similar to 4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid in targeting cancer cells. A study indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor activity by inhibiting key signaling pathways involved in cancer progression, particularly those associated with BCR-ABL mutations . This compound's potential as a pan-inhibitor for various cancer types makes it a candidate for further development.
Case Study: Inhibitory Activity Against BCR-ABL
A notable study focused on the design of inhibitors targeting the BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). The research demonstrated that derivatives of imidazo[1,2-a]pyridines could effectively inhibit both wild-type and mutant forms of BCR-ABL, showcasing their potential as therapeutic agents against resistant cancer strains .
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Research has identified imidazo[1,2-a]pyridine derivatives as effective agents against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves targeting bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.
Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus (MSSA) | 0.125 mg/mL |
| Compound B | E. coli | 8 mg/mL |
| 4-Fluoro Compound | MRSA | TBD |
Anti-inflammatory Effects
Beyond its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that certain derivatives can reduce microglial activation and astrocyte proliferation in models of neuroinflammation .
Case Study: Neuroinflammation
In vivo studies have shown that imidazo[1,2-a]pyridine derivatives can significantly attenuate inflammation in models of Alzheimer's disease by modulating glial cell activity . This positions the compound as a potential therapeutic candidate for neurodegenerative diseases characterized by inflammatory processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules, focusing on substituent variations, physicochemical properties, and inferred biological implications. Key analogs include derivatives with fluorine substitutions on the imidazopyridine ring, ester modifications, and related heterocyclic scaffolds.
Structural Analogues and Substituent Effects
*Calculated molecular weight based on formula.
†HRMS data from .
Key Observations
Substituent Position and Bioactivity: The 7-methyl group in the parent compound may enhance lipophilicity, favoring membrane permeability. Evidence from carcinogenicity studies on azo dyes (e.g., 3′-fluoro derivatives showing higher activity) suggests that substituent position significantly impacts biological activity .
Prodrug vs. Active Form :
- The methyl ester derivative (CAS 1426654-03-6) is a prodrug, likely hydrolyzed to the active carboxylic acid in vivo. However, its discontinuation () may reflect challenges in synthesis, stability, or efficacy compared to other derivatives .
Functional Group Variations: The dimethylaminomethyl group in the pyrimidinamine analog () introduces a basic amine, improving aqueous solubility and enabling hydrogen bonding, which could enhance target engagement .
Physicochemical Properties :
- Fluorine substitution increases molecular weight marginally but reduces lipophilicity (logP) compared to methyl groups, impacting absorption and distribution .
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., imidazopyridine derivatives) are synthesized via coupling reactions (e.g., aroyl halides with amines) and acid-mediated deprotection, as seen in and .
- Biological Activity : While direct data on the target compound’s activity is lacking, fluorine’s role in enhancing potency (observed in azo dyes) suggests that substituent optimization is critical for efficacy .
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyridine Core with 7-Methyl Substitution
- The imidazo[1,2-a]pyridine core can be synthesized via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or aldehydes.
- Introduction of the 7-methyl substituent is achieved by using appropriately substituted pyridine precursors or by selective methylation reactions.
- Multicomponent reactions and oxidative cyclization methods are also employed to efficiently construct the heterocyclic system with desired substitution patterns.
Preparation of 4-Fluoro-3-aminobenzoic Acid Derivative
Amide Coupling to Form the Final Compound
- The key step is the formation of the amide bond between the carboxylic acid (or activated derivative) of the imidazo[1,2-a]pyridine-3-carboxylic acid and the amino group of 4-fluoro-3-aminobenzoic acid.
- This is typically achieved using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
- Solvents such as dichloromethane, dimethylformamide, or acetonitrile are commonly used.
- Bases like triethylamine or 4-dimethylaminopyridine (DMAP) facilitate the reaction.
Detailed Stepwise Preparation Method
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 7-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid | Condensation of 2-aminopyridine derivative with α-haloketone or aldehyde bearing methyl substituent; oxidation if necessary | Reaction temperature: room to reflux; solvents: ethanol, toluene, or DMF |
| 2 | Activation of carboxylic acid | Conversion to acid chloride (e.g., with thionyl chloride) or direct use in coupling | Acid chloride formation at 0°C to room temperature; careful moisture control required |
| 3 | Coupling with 4-fluoro-3-aminobenzoic acid or methyl ester | Use of coupling agents EDCI or DCC, with HOBt; base such as triethylamine; solvent: dichloromethane or DMF | Reaction at 0°C to room temperature; prolonged stirring (up to 24 h) |
| 4 | Hydrolysis (if methyl ester used) | Base hydrolysis with KOH or NaOH in methanol or ethanol | Room temperature to 80°C; pH adjustment to isolate final acid |
| 5 | Purification | Column chromatography, recrystallization | Ensures ≥98% purity |
Representative Reaction Scheme (Conceptual)
Step 1: 2-Aminopyridine derivative + α-haloketone (with 7-methyl) → 7-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid (or ester)
Step 2: Activation of carboxylic acid → acid chloride or activated ester
Step 3: Coupling with 4-fluoro-3-aminobenzoic acid (or methyl ester) → amide bond formation
Step 4: Hydrolysis (if ester intermediate) → target 4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Data Table: Example Yields and Conditions from Literature
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Imidazo[1,2-a]pyridine synthesis | Condensation, reflux | 70-85 | Depends on starting materials |
| 2 | Acid chloride formation | Thionyl chloride, 2 h, RT | 90-95 | Moisture sensitive |
| 3 | Amide coupling | EDCI/HOBt, triethylamine, DCM, RT, 22 h | 80-90 | High selectivity |
| 4 | Ester hydrolysis | KOH, MeOH, 80°C, 2 h | 85-90 | Controlled pH for isolation |
Analytical and Research Findings
- The fluorine substituent at the 4-position of the benzoic acid ring increases the acidity and reactivity of the aromatic ring, facilitating coupling reactions without significant side reactions.
- The 7-methyl substitution on the imidazo[1,2-a]pyridine ring enhances biological activity and requires careful selection of starting materials to incorporate this substituent early in the synthesis.
- Amidation using carbodiimide coupling agents is efficient and yields high purity compounds suitable for pharmaceutical research.
- Hydrolysis of methyl esters to free acids is a common final step to improve solubility and biological compatibility.
- Purification by recrystallization and chromatography ensures the compound meets ≥98% purity standards necessary for medicinal chemistry applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid?
- Methodological Answer : The compound is synthesized via coupling reactions. A representative approach involves:
Boc Protection/Deprotection : The amine linker (e.g., 4-aminomethyl benzoic acid) is protected with a tert-butoxycarbonyl (Boc) group, followed by deprotection to generate a reactive amine intermediate .
Coupling Reactions : The imidazo[1,2-a]pyridine scaffold is coupled to the benzoic acid derivative using coupling agents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) and DIPEA. Hydrogenolysis may be used to remove protective groups .
- Key Reference : details a similar protocol for conjugating imidazo[1,2-a]pyridine scaffolds with benzoic acid derivatives.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regiochemistry (e.g., fluorine at C4, methyl at C7 of the imidazo[1,2-a]pyridine core) .
- Infrared Spectroscopy (IR) : Validates carbonyl (amide and carboxylic acid) functionalities .
- LCMS/HRMS : Determines molecular weight and purity (>95% by HPLC) .
Q. How do the fluorine and methyl substituents influence the compound’s physicochemical properties?
- Methodological Answer :
- Fluorine : Enhances metabolic stability and bioavailability via electronegativity and reduced basicity. Its position at C4 of the benzoic acid moiety may modulate hydrogen bonding .
- Methyl Group (C7 of imidazo[1,2-a]pyridine) : Introduces steric hindrance, potentially affecting binding to enzymatic targets (e.g., TDP1 inhibition) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Precipitation : Derivatives of imidazo[1,2-a]pyridine often precipitate directly from reaction mixtures in high purity, avoiding chromatography .
- Hydrogenolysis : Removes benzyl or Boc protective groups, yielding carboxylic acids without further purification .
Q. How is the carboxylic acid group utilized in derivatization?
- Methodological Answer : The carboxylic acid enables conjugation via amide bond formation. For example, coupling with amine-containing pharmacophores (e.g., piperazino-1,3-benzothiazin-4-ol) using TFFH enhances target specificity .
Advanced Research Questions
Q. How do structural modifications to the imidazo[1,2-a]pyridine core impact inhibitory activity?
- Methodological Answer :
- Core Scaffold Comparison : Replacing the pyrazine core with [1,2-a]pyridine or benzo[d]imidazole reduces inhibitory potency (IC50 > 100 µM vs. 4.5 µM for the parent compound). Retain critical hydrogen-bonding motifs (e.g., pyrazine nitrogen) during analog design .
- Substituent Optimization : Methyl at C7 maintains steric compatibility, while fluorine at C4 enhances target engagement. Test analogs via gel-based TDP1 inhibition assays (Table S2 in ) .
Q. What conjugation strategies improve the compound’s pharmacokinetic profile?
- Methodological Answer :
- Linker Design : Incorporate amino acid-based linkers (e.g., 4-aminomethyl benzoic acid) to balance hydrophilicity and cell permeability .
- Prodrug Approaches : Esterify the carboxylic acid to enhance oral bioavailability, with in vivo hydrolysis releasing the active form .
Q. How to resolve contradictions in reported IC50 values across studies?
- Methodological Answer :
Assay Conditions : Compare buffer pH, enzyme concentrations, and detection methods (e.g., fluorescence vs. radiometric assays).
Structural Nuances : Verify substituent positions (e.g., fluorine vs. trifluoromethyl groups) and stereochemistry.
- Case Study : Pyrazine-to-pyridine core substitutions in caused a 2-fold potency drop, highlighting scaffold sensitivity .
Q. Can multicomponent reactions (MCRs) streamline derivative synthesis?
- Methodological Answer :
- One-Pot MCRs : Combine aldehydes, malononitrile, and heterocyclic ketene aminals to generate imidazo[1,2-a]pyridine derivatives. Precipitate products directly, bypassing chromatography .
- Limitations : Adapt MCRs to accommodate fluorine and methyl groups, which may require modified reaction temperatures or catalysts .
Q. What in silico tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Model interactions with enzymes like TDP1 using PyMol or AutoDock. Prioritize residues forming hydrogen bonds with the carboxylic acid and amide groups .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity to guide analog design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
